5-Pentafluoroethyl-3H-pyridin-2-one
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Overview
Description
5-Pentafluoroethyl-3H-pyridin-2-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Umemoto reaction, which involves the use of pentafluoroethyl iodide and a suitable base to introduce the pentafluoroethyl group into the pyridine ring . Another method involves the Balz-Schiemann reaction, where a diazonium salt is converted into a fluorinated compound using a fluorinating agent .
Industrial Production Methods
Industrial production of 5-Pentafluoroethyl-3H-pyridin-2-one often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Pentafluoroethyl-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pentafluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the pyridine ring.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Pentafluoroethyl-3H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Pentafluoroethyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
Uniqueness
5-Pentafluoroethyl-3H-pyridin-2-one is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased hydrophobicity and resistance to metabolic degradation. These properties make it a valuable compound in various applications, distinguishing it from other fluorinated pyridines .
Properties
Molecular Formula |
C7H4F5NO |
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Molecular Weight |
213.10 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-1-2-5(14)13-3-4/h1,3H,2H2 |
InChI Key |
VJJLCCIUDHYYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=NC1=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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